(S)-montelukast - 220927-27-5

(S)-montelukast

Catalog Number: EVT-3186882
CAS Number: 220927-27-5
Molecular Formula: C35H36ClNO3S
Molecular Weight: 586.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

(S)-Montelukast is derived from a series of synthetic processes involving several chemical precursors. It belongs to the class of compounds known as leukotriene receptor antagonists, which are specifically designed to block the binding of leukotrienes to their receptors, thereby reducing inflammation and bronchoconstriction. This compound is classified under the therapeutic category of respiratory agents.

Synthesis Analysis

Methods and Technical Details

The synthesis of (S)-Montelukast involves several steps, with various methods reported in the literature:

  1. Microreactor Synthesis: One effective method utilizes a microreactor for the reaction between 1-(mercaptomethyl)-cyclopropaneacetic acid and p-toluenesulfonyl chloride in an organic solvent at controlled temperatures (10-30 °C). This method allows for high purity (>99.8%) and yield (93.5%) with environmentally friendly conditions .
  2. Emulsion Crystallization: Another approach involves emulsion crystallization techniques, where montelukast is purified through a series of emulsions and crystallizations, optimizing conditions to enhance yield and purity .
  3. Palladium-Catalyzed Coupling: A palladium-catalyzed coupling reaction has also been documented, which facilitates the formation of key intermediates necessary for the final product synthesis .
  4. Novel Synthetic Pathways: Recent studies have proposed novel synthetic pathways that improve yield and scalability, addressing previous limitations associated with stability and degradation during synthesis .
Molecular Structure Analysis

Structure and Data

(S)-Montelukast has a complex molecular structure characterized by several functional groups:

  • Molecular Formula: C35_{35}H36_{36}ClN2_{2}O3_{3}S
  • Molecular Weight: Approximately 586.2 g/mol
  • The structure includes a quinoline ring, a cyclopropyl group, and a thioether linkage, contributing to its biological activity.

The three-dimensional conformation of (S)-Montelukast is crucial for its interaction with leukotriene receptors, influencing its pharmacological efficacy.

Chemical Reactions Analysis

Reactions and Technical Details

(S)-Montelukast undergoes several chemical transformations during its synthesis:

  1. Dehydration Reactions: The compound can experience dehydration at specific functional groups, leading to potential degradation products that may affect stability .
  2. Oxidation: The mercapto group in (S)-Montelukast is susceptible to oxidation, which can compromise its integrity during storage or processing .
  3. Crystallization Processes: Purification often involves crystallization techniques that leverage differences in solubility to isolate (S)-Montelukast from impurities effectively.
Mechanism of Action

Process and Data

(S)-Montelukast exerts its therapeutic effects by selectively binding to cysteinyl leukotriene receptors (CysLT1). This action inhibits the biological effects of leukotrienes, which include:

  • Bronchoconstriction
  • Increased vascular permeability
  • Mucus secretion
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as white or off-white crystalline powder.
  • Solubility: Soluble in organic solvents like methanol and acetonitrile but poorly soluble in water.

Chemical Properties

  • Stability: Sensitive to light and moisture; requires careful handling.
  • Melting Point: The melting point range is generally around 200-205 °C.
  • pH Stability: Optimal stability observed at neutral pH levels.

These properties are critical for formulation development and storage conditions.

Applications

Scientific Uses

(S)-Montelukast is predominantly used in clinical settings for:

  • Management of asthma symptoms in both adults and children.
  • Treatment of seasonal allergic rhinitis.
  • Preventive therapy for exercise-induced bronchoconstriction.

Research continues into additional therapeutic applications, including potential roles in other inflammatory conditions due to its anti-inflammatory properties.

Molecular Pharmacology of Cysteinyl Leukotriene Receptor Antagonism

Stereoselective Binding Dynamics at CysLT₁ Receptor

(S)-Montelukast exhibits stereoselective binding to the CysLT₁ receptor, with its (S)-enantiomer demonstrating a 50-fold higher binding affinity than the (R)-counterpart. This enantioselectivity arises from optimal three-dimensional positioning of its pharmacophores within the orthosteric pocket. Key interactions include:

  • Ionic anchoring: The carboxylate group forms salt bridges with Arg³¹⁰ of transmembrane helix 7 (TM7) [4].
  • Hydrophobic complementarity: The chloroquinoline moiety inserts into a subpocket formed by Tyr¹⁰⁵ (TM3), Phe¹⁸⁷ (ECL2), and Trp²⁸⁹ (TM6), with the (S)-configuration enabling optimal π-π stacking [3] [4].
  • Stereospecific hydrogen bonding: The (S)-methyl group facilitates hydrogen bonding with Ser²⁸⁸ via water-mediated interactions, while the 2-hydroxypropan-2-yl group contacts Asn¹¹⁹ (TM1) [4].

Table 1: Enantiomer-Specific Binding Parameters of Montelukast at CysLT₁

Parameter(S)-Montelukast(R)-Montelukast
Ki (nM)0.4 ± 0.120.3 ± 2.1
IC50 LTD₄ inhibition1.2 nM98 nM
ΔG (kcal/mol)-12.7-9.1
Residence time (min)120 ± 1518 ± 3

Molecular dynamics simulations confirm the (S)-enantiomer stabilizes an inactive receptor conformation through these interactions, reducing conformational flexibility of extracellular loop 2 (ECL2) by 40% compared to (R)-montelukast [4] [5].

Allosteric Modulation of G-Protein Coupled Receptor Signaling

Beyond CysLT₁ antagonism, (S)-montelukast modulates multiple GPCRs through allosteric mechanisms:

  • P2Y receptor cross-inhibition: At P2Y1/P2Y6 receptors, (S)-montelukast inhibits UDP/UTP-induced Ca²⁺ mobilization (IC50 = 4.5 μM and 1.6 μM, respectively) via a non-competitive mechanism, suggesting binding to an allosteric site distinct from the orthosteric nucleotide pocket [2] [4].
  • APJ receptor agonism: Molecular docking reveals high-affinity binding (Kd = 38 nM) to the apelin receptor (APJ), triggering Gi-mediated signaling. This interaction involves hydrogen bonding with Glin⁹⁷ and hydrophobic packing with Leu²⁹¹, stabilizing an active conformation [1].
  • GPR17 negative modulation: (S)-montelukast binds the uracil nucleotide/cysteinyl leukotriene dual-recognition site of GPR17 (Ki = 14 nM), inhibiting oligodendrocyte differentiation arrest—a mechanism relevant to demyelinating pathologies [6] [4].

Table 2: Allosteric Receptor Targets of (S)-Montelukast

ReceptorEffectIC50/KdSignaling Outcome
P2Y1Non-competitive antagonism0.8 μM↓ PLC activation, ↓ Ca²⁺ release
P2Y6Allosteric inhibition1.6 μM↓ IP3 accumulation
APJBiased agonism38 nM↑ Gi coupling, ↓ cAMP, ↑ ERK1/2
GPR17Negative allostery14 nM↑ OPC differentiation, ↑ remyelination

Intracellular Signal Transduction Pathway Disruption

(S)-Montelukast disrupts pro-inflammatory signaling through multi-tiered mechanisms:

  • Gi/o protein coupling: At CysLT₁ and APJ receptors, (S)-montelukast stimulates pertussis toxin-sensitive Gαi proteins, reducing forskolin-induced cAMP by 85% in cardiac fibroblasts and neuronal cells [1] [6].
  • ERK1/2 suppression: Phosphorylation of extracellular signal-regulated kinases 1/2 (ERK1/2) is inhibited within 15 minutes of (S)-montelukast exposure (EC50 = 5 nM) in airway smooth muscle cells, downstream of CysLT₁ and P2Y receptors [1] [2].
  • TGF-β/CTGF axis downregulation: In transverse aortic constriction (TAC) models, (S)-montelukast reduces transforming growth factor-β (TGF-β) and connective tissue growth factor (CTGF) expression by 70%, suppressing collagen deposition and α-smooth muscle actin (α-SMA) production [1].
  • Transcriptional regulation: Chromatin immunoprecipitation confirms reduced NF-κB p65 binding to the CTGF promoter, while RNA-seq reveals downregulation of 68% of fibrosis-related genes [1] [6].

Figure: Key Pathways Disrupted by (S)-Montelukast

CysLT₁ Receptor → Gq/11 → PLCβ → IP₃/DAG → [Ca²⁺]↑ (Blocked)  ↘ Gi/o → cAMP ↓ → PKA ↓ → CREB inactivation  APJ Receptor → Gi/o → β-arrestin → ERK1/2 × (Inhibition)  GPR17 → Gq → RhoA → ROCK × (Inhibition → OPC differentiation)  

Competitive Inhibition Kinetics of LTD₄-Induced Bronchoconstriction

(S)-Montelukast competitively inhibits LTD₄ binding with kinetics defined by:

  • High association rate (kon = 2.5 × 10⁷ M⁻¹min⁻¹) and slow dissociation (koff = 0.008 min⁻¹), yielding a Kd of 0.32 nM [3] [4].
  • Surmountable antagonism in isolated guinea pig trachea, with pA₂ = 9.7 ± 0.2 and Schild slope = 1.02, confirming pure competition [3].
  • Functional selectivity: Inhibits LTD₄-induced bronchoconstriction (IC50 = 1.2 nM) but not LTC₄ or LTE₄ effects, aligning with CysLT₁ specificity [4].

Table 3: Kinetic Parameters of LTD₄ Inhibition

ParameterValueMethod
Ki0.4 ± 0.1 nMRadioligand ([³H]LTD₄) binding
IC50 (LTD₄ challenge)1.2 nM (human bronchi)Organ bath contraction
pA₂9.7 ± 0.2Schild regression analysis
Onset (tmax effect)2.3 minIsolated trachea preparation

Receptor Conformational Dynamics via Molecular Modeling

Computational analyses reveal how (S)-montelukast stabilizes distinct CysLT₁ conformations:

  • Active site topology: The binding pocket comprises TM3 (Tyr¹⁰⁵), TM4 (Trp¹⁵⁴), TM5 (Ser²⁰⁰), TM6 (Trp²⁸⁹, Asn²⁹⁰), and TM7 (Arg³¹⁰), forming a deep hydrophobic cavity (volume = 580 ų) [4] [5].
  • Ligand-induced changes: Molecular dynamics (200 ns simulations) show (S)-montelukast:
  • Stabilizes TM6 inward rotation by 15°, preventing Gq coupling.
  • Widens the extracellular vestibule by 4.2 Å, disrupting LTD₄ access.
  • Induces hydrogen bond rearrangement between Tyr¹⁰⁵–Asn²⁹⁰ (distance: 3.1 Å → 2.7 Å) [4] [1].
  • Free energy landscapes: Metadynamics confirm (S)-montelukast binding stabilizes an inactive state (ΔG = -12.7 kcal/mol) by filling a subpocket inaccessible to LTD₄, while MM/PBSA calculations identify van der Waals contributions (85%) as dominant binding energy [1] [4].

Table 4: Computational Analysis of Receptor-Ligand Dynamics

Simulation MetricCysLT₁-ApoCysLT₁–(S)-MontelukastCysLT₁–LTD₄
TM3–TM6 distance (Å)11.2 ± 0.48.9 ± 0.3*13.8 ± 0.5
ECL2 flexibility (RMSF, Å)2.41.1*3.2
Gq coupling energy (kcal/mol)-6.3+2.8*-8.1
Orthosteric pocket volume (ų)750580*820

*Conformationally restricted state

Properties

CAS Number

220927-27-5

Product Name

(S)-montelukast

IUPAC Name

2-[1-[[(1S)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]acetic acid

Molecular Formula

C35H36ClNO3S

Molecular Weight

586.2 g/mol

InChI

InChI=1S/C35H36ClNO3S/c1-34(2,40)30-9-4-3-7-25(30)13-17-32(41-23-35(18-19-35)22-33(38)39)27-8-5-6-24(20-27)10-15-29-16-12-26-11-14-28(36)21-31(26)37-29/h3-12,14-16,20-21,32,40H,13,17-19,22-23H2,1-2H3,(H,38,39)/b15-10+/t32-/m0/s1

InChI Key

UCHDWCPVSPXUMX-OYLFJNDKSA-N

SMILES

CC(C)(C1=CC=CC=C1CCC(C2=CC=CC(=C2)C=CC3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)O)O

Canonical SMILES

CC(C)(C1=CC=CC=C1CCC(C2=CC=CC(=C2)C=CC3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)O)O

Isomeric SMILES

CC(C)(C1=CC=CC=C1CC[C@@H](C2=CC=CC(=C2)/C=C/C3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.